4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of Azo Dyes : A study by Wang et al. (2018) explored the synthesis of mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes using ortho/para-aminobenzoic acids and corresponding methyl esters, revealing enhanced pH stability due to 3-methoxypropylamine substitution (Wang, Zhao, Qian, & Huang, 2018).
Structural Investigation of Triorganostannyl Esters : Tzimopoulos et al. (2010) conducted a structural investigation of triorganostannyl esters of 3-, 4-, and 3,5-pyridinylimino substituted aminobenzoic acids, providing insights into the coordination to metal centers and photophysical properties (Tzimopoulos et al., 2010).
Co-crystallization with Carboxylic Acids : Zhai et al. (2017) examined the co-crystallization of a benzimidazole derivative with fumaric acid and maleic acid, revealing variations in thermal stability and molecular conformation (Zhai, Guo, Ling, Wu, Wang, Sun, & Luo, 2017).
Pharmaceutical Research
Synthesis of Benzimidazoles : Rajanarendar et al. (2007) synthesized benzimidazoles by cyclocondensation of β-(3-methyl-5-styryl-4-isoxazolyl amido) benzoic acids, highlighting a method for synthesizing heterocyclic compounds (Rajanarendar, Ramesh, Rao, Mohan, & Reddy, 2007).
Inhibition of Na+/H+ Exchanger : Baumgarth, Beier, and Gericke (1997) researched benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Antiinflammatory Activity of Pyridine Derivatives : Di Chiacchio et al. (1998) synthesized and tested a series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters for their antiinflammatory and analgesic activities (Di Chiacchio, Rimoli, Avallone, Arena, Abignente, Filippelli, Filippelli, & Falcone, 1998).
Properties
IUPAC Name |
methyl 4-fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHIPTLZNCZSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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